Treprostinil-2-yl Treprostinilate Ester

描述

Contextual Overview of Treprostinil (B120252) as a Prostanoid Analogue

Treprostinil is a synthetic analogue of prostacyclin (PGI2), a naturally occurring substance in the body that plays a crucial role in regulating blood vessel dilation and inhibiting platelet aggregation. google.comheritageresearchjournal.com From a chemical standpoint, Treprostinil is a complex carboxylic acid, characterized by a tricyclic benzindene core structure. This intricate molecular architecture is a testament to the sophisticated synthetic strategies required for its production. google.comepo.org The therapeutic effects of Treprostinil are intrinsically linked to its molecular structure, which allows it to bind to and activate prostacyclin receptors. heritageresearchjournal.com

The stability of prostanoid analogues is a key consideration in their therapeutic application. While naturally occurring prostacyclin has a very short half-life, synthetic analogues like Treprostinil have been engineered for greater stability. nih.gov However, the inherent chemical functionalities within the Treprostinil molecule, namely the carboxylic acid and secondary alcohol groups, can under certain conditions, participate in chemical reactions.

The Significance of Ester Linkages in Complex Organic Molecules

Ester linkages are a cornerstone of organic chemistry and are widespread in nature, found in fats, oils, and the backbone of DNA. An ester is formed through the condensation reaction between a carboxylic acid and an alcohol, a process known as esterification. This reaction, while fundamental, is reversible and its outcome is influenced by factors such as temperature, pressure, and the presence of catalysts.

In the context of complex organic molecules, the formation of an ester linkage can significantly alter the parent molecule's physical and chemical properties. For instance, the conversion of a carboxylic acid to an ester can increase its lipophilicity, which can in turn affect its solubility and how it interacts with biological systems. The stability of the ester bond itself can also vary, being susceptible to hydrolysis (cleavage by water) under either acidic or basic conditions.

Introduction to Dimerization Phenomena in Organic Synthesis

Dimerization is a chemical process where two identical molecules, known as monomers, combine to form a single larger molecule, a dimer. This phenomenon is prevalent across various fields of chemistry, from the formation of simple diatomic molecules to the complex association of proteins in biological systems.

In organic synthesis, dimerization can be both a desired outcome and an unintended side reaction. Controlled dimerization is a powerful tool for constructing larger, more complex molecular architectures. Conversely, undesired dimerization can lead to the formation of impurities, reducing the yield and purity of the desired product. The propensity of a molecule to dimerize is dictated by its structure and the presence of reactive functional groups that can interact with each other. For a molecule like Treprostinil, which possesses both a carboxylic acid and alcohol functionalities, the potential for self-reaction to form a dimer is a key consideration, particularly under conditions that might promote esterification. The anhydrous form of Treprostinil has been noted to be unstable at room temperature, with the formation of dimers observed upon standing, a process that is accelerated at higher temperatures. google.com Specifically, two dimer impurities have been identified as forming if heating is not carefully controlled during the drying process of the solid-state compound. google.com

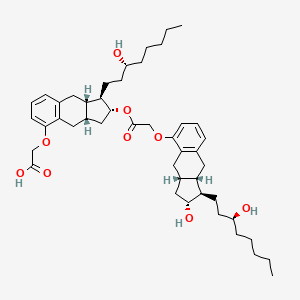

The formation of Treprostinil-2-yl Treprostinilate Ester is a direct consequence of the dimerization of Treprostinil. In this specific case, the carboxylic acid group of one Treprostinil molecule reacts with one of the secondary alcohol groups of a second Treprostinil molecule to form an ester linkage. This process results in a new, larger molecule with a molecular weight double that of the parent compound, minus the mass of a water molecule that is eliminated during the esterification reaction. The existence of this compound is acknowledged in the pharmaceutical industry, where it is classified as a known impurity and is also referred to as "Treprostinil Dimer 1".

Interactive Data Table: Properties of Treprostinil and its Dimer

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| Treprostinil | C23H34O5 | 390.51 | Carboxylic Acid, Secondary Alcohols |

| This compound | C46H66O9 | 763.01 | Ester, Carboxylic Acid, Secondary Alcohols |

属性

分子式 |

C46H66O9 |

|---|---|

分子量 |

763.0 g/mol |

IUPAC 名称 |

2-[[(1R,2R,3aS,9aS)-2-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxy-1-[(3R)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |

InChI |

InChI=1S/C46H66O9/c1-3-5-7-13-33(47)17-19-35-37-21-29-11-10-16-43(39(29)23-31(37)25-41(35)49)54-28-46(52)55-44-26-32-24-40-30(12-9-15-42(40)53-27-45(50)51)22-38(32)36(44)20-18-34(48)14-8-6-4-2/h9-12,15-16,31-38,41,44,47-49H,3-8,13-14,17-28H2,1-2H3,(H,50,51)/t31-,32-,33-,34+,35+,36+,37-,38-,41+,44+/m0/s1 |

InChI 键 |

AQQMMSCCHJCPNT-JZPFJNSUSA-N |

手性 SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@@H]4C[C@@H]5CC6=C(C[C@@H]5[C@H]4CC[C@@H](CCCCC)O)C=CC=C6OCC(=O)O)O)O |

规范 SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC4CC5CC6=C(CC5C4CCC(CCCCC)O)C=CC=C6OCC(=O)O)O)O |

产品来源 |

United States |

Molecular Architecture and Stereochemical Analysis of Treprostinil 2 Yl Treprostinilate Ester

Elucidation of Dimeric Structure and Connectivity

Treprostinil-2-yl Treprostinilate Ester is a dimeric derivative of Treprostinil (B120252), possessing a molecular formula of C46H66O9 and a molecular weight of approximately 763.01 g/mol . pharmaffiliates.com The fundamental molecular architecture of this compound consists of two Treprostinil units covalently linked through an ester bond.

The connectivity is defined by the formation of an ester linkage between the carboxylic acid functional group of one Treprostinil molecule and a secondary hydroxyl group of a second Treprostinil molecule. The nomenclature "Treprostinil-2-yl" specifically indicates that the ester bond is formed at the oxygen atom attached to the C2 position of the benz[f]indene core of one of the Treprostinil units. The other Treprostinil molecule acts as the acyl donor, forming the "treprostinilate" portion of the ester.

The parent molecule, Treprostinil, is chemically known as [[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid. drugfuture.comresearchgate.net In the formation of this compound, the carboxylic acid of one Treprostinil molecule reacts with the C2-hydroxyl group of another, resulting in the dimeric structure. This type of dimerization is a potential impurity that can arise during the synthesis or storage of Treprostinil.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Treprostinil | C23H34O5 | 390.51 | Carboxylic Acid, Secondary Alcohols, Ether |

| This compound | C46H66O9 | 763.01 | Ester, Secondary Alcohols, Ether, Carboxylic Acid |

Stereochemical Assignment and Chirality in Complex Treprostinil Esters

The stereochemistry of this compound is inherited from its constituent Treprostinil monomers. Treprostinil is a chiral molecule with multiple stereocenters, and its specific stereoisomeric configuration is crucial for its biological activity. The IUPAC name of Treprostinil, [[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid, defines the absolute configuration at its chiral centers. researchgate.net

When two Treprostinil molecules combine to form this compound, the original stereocenters within each Treprostinil unit are typically retained, assuming the esterification reaction does not involve conditions that would lead to epimerization. Therefore, the dimeric ester is also a chiral molecule with a complex stereochemical landscape.

| Atom Position | Absolute Configuration |

|---|---|

| C1 | R |

| C2 | R |

| C3a | S |

| C9a | S |

| C3' (of the octyl side chain) | S |

Conformational Analysis of this compound

The benz[f]indene core of each Treprostinil unit is a relatively rigid structure, limiting the conformational freedom of this part of the molecule. The major sources of flexibility in the dimer are:

The hydroxyoctyl side chains: Rotation around the single bonds in these aliphatic chains allows them to adopt various conformations.

The oxyacetic acid side chain: The ether linkage and the C-C bonds in this chain also permit some degree of rotational freedom.

The ester linkage: The ester bond itself introduces a plane of rigidity, but rotation is possible around the adjacent single bonds, influencing the relative orientation of the two Treprostinil moieties.

Isomeric Considerations within Treprostinil Dimeric Species

Several types of isomerism are possible for dimeric species of Treprostinil with the molecular formula C46H66O9.

Positional Isomerism: The formation of the ester linkage can occur at different hydroxyl groups on the Treprostinil molecule. Besides the C2 hydroxyl group, Treprostinil also has a hydroxyl group on the octyl side chain (at the C3' position). Therefore, a positional isomer, "Treprostinil-3'-yl Treprostinilate Ester," is also possible and has been listed as a related substance. pharmaffiliates.com This isomer would have the same molecular formula and weight but a different connectivity, leading to distinct physical and chemical properties.

Stereoisomerism: Given the multiple chiral centers in each Treprostinil unit, a variety of stereoisomers of the dimer can exist. If the dimerization occurs between two identical enantiomers of Treprostinil (i.e., the natural (1R,2R,3aS,9aS,3'S) form), the resulting dimer will be a single stereoisomer. However, if the reaction involves a mixture of stereoisomers of Treprostinil, then a mixture of diastereomeric dimers could be formed.

Synthetic Pathways and Mechanistic Investigations of Dimer Formation

Mechanistic Studies of Treprostinil (B120252) Self-Esterification and Dimerization

The inherent chemical structure of Treprostinil, featuring both a carboxylic acid and secondary hydroxyl groups, provides the necessary functionalities for self-esterification, a process that can lead to the formation of dimeric and potentially oligomeric impurities.

Intermolecular Esterification Reactions in Treprostinil Synthesis

The formation of Treprostinil-2-yl Treprostinilate Ester is a prime example of an intermolecular esterification reaction. In this process, the carboxylic acid group of one Treprostinil molecule reacts with one of the hydroxyl groups on a second Treprostinil molecule, forming an ester linkage. This dimerization is a known degradation pathway for Treprostinil, particularly in its anhydrous form. The reaction is understood to be a condensation reaction, resulting in the formation of a water molecule for each ester bond created.

While dedicated synthetic pathways for the express purpose of producing this compound are not typically the focus of pharmaceutical manufacturing, its formation as an impurity is a critical consideration during synthesis, purification, and storage of Treprostinil.

Role of Carboxylic Acid and Hydroxyl Functionalities in Dimer Formation

The key functional groups involved in the dimerization of Treprostinil are the carboxylic acid (-COOH) and the secondary hydroxyl (-OH) groups. The carboxylic acid moiety acts as the acyl donor, while the hydroxyl group serves as the nucleophile in the esterification reaction.

The Treprostinil molecule possesses two secondary hydroxyl groups, one on the cyclopentane (B165970) ring and another on the octyl side chain. The nomenclature "this compound" suggests that the ester linkage is formed at the hydroxyl group on the cyclopentane ring (position 2). Another potential dimer, Treprostinil-3'-yl Treprostinilate Ester, would involve the hydroxyl group on the side chain. The reactivity of each hydroxyl group towards esterification can be influenced by steric hindrance and the electronic environment within the molecule. It has been noted that the carboxylic acid group of Treprostinil is chemically active and susceptible to intramolecular esterification with the hydroxyl groups.

Factors Governing the Formation of this compound

Influence of Solvent Systems on Dimerization Kinetics

The choice of solvent system during the synthesis, purification, and formulation of Treprostinil can significantly impact the rate of dimer formation. While specific kinetic data in various solvents for Treprostinil dimerization is not extensively published in readily available literature, general principles of esterification kinetics can be applied.

Polar aprotic solvents might facilitate the reaction by solvating the charged intermediates in the esterification mechanism. Conversely, protic solvents could potentially hinder the reaction by forming hydrogen bonds with the carboxylic acid and hydroxyl groups, thereby reducing their reactivity. The presence of water in the solvent system can also influence the equilibrium of the esterification reaction, potentially favoring the hydrolysis of the ester back to the monomeric Treprostinil. The stability of Treprostinil has been studied in various intravenous diluents, such as sterile water for injection, 0.9% sodium chloride injection, and 5% dextrose injection, with findings indicating good stability under specific conditions, suggesting that in these aqueous environments at controlled pH, the rate of dimerization is minimal.

Effect of Temperature and Reaction Conditions on Dimer Yield

Temperature is a critical factor influencing the formation of this compound. Stability studies of anhydrous Treprostinil have shown that the formation of dimers is negligible at refrigerated temperatures (e.g., 5°C). However, at room temperature (25°C) and higher, the rate of dimerization increases significantly. acs.org It has been reported that heating anhydrous Treprostinil solid above 50°C leads to the formation of two dimer impurities. acs.org This indicates a clear thermal liability of the molecule in its anhydrous state, leading to an increased yield of the dimeric ester at elevated temperatures.

The following table summarizes the general effect of temperature on the stability of anhydrous Treprostinil and the formation of dimers.

| Temperature | Dimer Formation | Source |

|---|---|---|

| 5°C | Negligible | acs.org |

| 25°C | Forms upon standing | acs.org |

| >50°C | Increased formation of two dimer impurities | acs.org |

Catalytic Effects in Treprostinil Dimerization

Esterification reactions are often catalyzed by acids or bases. In the context of Treprostinil dimerization, the presence of acidic or basic impurities could potentially catalyze the self-esterification reaction. The carboxylic acid group of Treprostinil itself can act as an acid catalyst, promoting its own dimerization, a phenomenon known as autocatalysis.

While specific studies on the catalytic effects on Treprostinil dimerization are not widely available, the stability of Treprostinil sodium solutions has been assessed at various pH values. Studies have shown that Treprostinil is stable in solutions with a pH ranging from 6.0 to 7.2. This suggests that maintaining a neutral to slightly basic pH may help to minimize the acid-catalyzed self-esterification. Conversely, highly acidic conditions would be expected to accelerate the formation of this compound.

Methodologies for Controlled Synthesis of Treprostinil Esters

Several classic and modern esterification methods have been adapted for the synthesis of treprostinil esters, each offering a different approach to activating the carboxylic acid or the alcohol to achieve the desired transformation while managing the reactivity of the molecule's other functional groups.

Acid-catalyzed esterification, such as the Fischer esterification, represents a fundamental approach to converting carboxylic acids into esters. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the context of treprostinil, this method can be employed to create simple alkyl esters, such as treprostinil ethyl ester. ucl.ac.uk The reaction serves a dual purpose: it produces the desired ester and simultaneously protects the carboxylic acid group, preventing it from participating in undesired reactions, such as dimerization, during subsequent synthetic steps that may target the hydroxyl groups. ucl.ac.uk For example, the conversion of treprostinil to its ethyl ester was achieved in good yield (88%) through Fischer esterification, thereby allowing for further modifications to the secondary alcohols without interference from the carboxylic acid moiety. ucl.ac.uk

Carbodiimide-mediated esterification, particularly the Steglich esterification, is a mild and highly effective method for forming ester bonds, even with sterically hindered substrates or those sensitive to acid. nih.govorganic-chemistry.org This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), to activate the carboxylic acid. nih.gov The addition of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is crucial for facilitating the acyl transfer to the alcohol and suppressing a common side reaction where the activated intermediate rearranges into an unreactive N-acylurea. organic-chemistry.orgwikipedia.org

The mechanism involves the reaction of the treprostinil carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer reagent, forming a reactive acyl-pyridinium species that is readily attacked by the desired alcohol to yield the final ester and the byproduct dicyclohexylurea (DCU). organic-chemistry.org This method's utility in synthesizing various treprostinil alkyl esters has been demonstrated. googleapis.com

Below is an interactive data table summarizing reaction conditions used for the synthesis of treprostinil ester prodrugs using the Steglich approach. googleapis.com

| Ester | Coupling Reagent | Additive | Solvent | Time (h) |

| C12TR | DCC | DMAP | Dioxane | 84 |

| C12TR | DCC | DMAP | 10% DMF/DCM | 84 |

Table 1: Representative conditions for Carbodiimide-Mediated Synthesis of Treprostinil Esters. googleapis.com

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide variety of functional groups, including esters. wikipedia.org This reaction proceeds under mild, neutral conditions and is particularly noted for causing a complete inversion of stereochemistry at the alcohol's chiral center, a hallmark of its SN2 mechanism. missouri.eduorganic-chemistry.org The reaction typically involves an alcohol, a pronucleophile (in this case, a carboxylic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

In the context of treprostinil ester synthesis, the secondary hydroxyl groups of treprostinil could be targeted. The mechanism begins with PPh₃ reacting with DEAD to form a phosphonium (B103445) salt. This species then activates the treprostinil alcohol, converting the hydroxyl into a good leaving group. missouri.edu Subsequent nucleophilic attack by the carboxylate anion proceeds with inversion of configuration to yield the desired ester. missouri.eduorganic-chemistry.org The high degree of stereocontrol makes the Mitsunobu reaction a valuable, albeit complex, option for synthesizing specific stereoisomers of treprostinil esters that might be inaccessible through other methods.

Strategies for Minimizing Undesired Dimer Formation during Treprostinil Production

The formation of the this compound dimer is a significant concern during production, as it represents a loss of valuable material and introduces a hard-to-remove impurity. This side reaction is an intermolecular esterification between two molecules of treprostinil. Minimizing its formation requires a strategic approach to managing the reactivity of the carboxylic acid and secondary hydroxyl groups.

Key strategies include:

Protecting Group Strategies : A primary method to prevent side reactions is the use of protecting groups. ucl.ac.uk Before attempting to perform reactions on one part of the molecule, other reactive functional groups are temporarily blocked. For instance, to prevent the secondary hydroxyls from reacting, they can be protected with a suitable group before activating the carboxylic acid for an esterification reaction. Conversely, and more commonly for preventing dimerization, the carboxylic acid can be converted into a simple ester (e.g., a methyl or ethyl ester via Fischer esterification) before any chemistry targeting the hydroxyl groups is performed. ucl.ac.uk This approach was deemed necessary in some synthetic routes to avoid a multitude of side products. ucl.ac.uk

Controlled Reaction Conditions : In coupling reactions like the Steglich esterification, the rate of addition of the coupling agent (e.g., DCC) and the reaction temperature can be carefully controlled. Slow addition of the activating agent in the presence of the desired nucleophilic alcohol can ensure that the activated treprostinil molecule reacts with the intended alcohol before it can encounter and react with another treprostinil molecule.

Purification : While the goal is to prevent dimer formation, robust purification methods are a final line of defense. Processes that can effectively separate the dimer from the monomeric product, such as advanced crystallization techniques or chromatography, are crucial for ensuring the final product's purity. google.com The development of synthetic processes that avoid the need for extensive chromatographic purification is a significant advantage on a large scale. google.com

By employing these chemical strategies, the formation of this compound can be significantly suppressed, leading to a more efficient and controlled production of high-purity treprostinil and its ester derivatives.

Advanced Analytical Characterization of Treprostinil 2 Yl Treprostinilate Ester

Chromatographic Separation Techniques for Dimer Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation and quantification of Treprostinil-2-yl Treprostinilate Ester from the parent drug and other related substances. The development of robust and sensitive methods is essential for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds and their impurities. For Treprostinil (B120252) and its related substances, including the dimeric ester, reversed-phase HPLC (RP-HPLC) is the most common approach. Method development focuses on achieving optimal resolution, sensitivity, and peak shape for all relevant compounds.

A typical RP-HPLC method for the analysis of Treprostinil and its impurities would involve a C18 column with a gradient elution system. The mobile phase often consists of an aqueous component, such as phosphate (B84403) buffer or water with an acid modifier like formic or acetic acid, and an organic modifier, typically acetonitrile (B52724) or methanol (B129727). The use of a gradient allows for the effective separation of compounds with a range of polarities, from the more polar degradation products to the less polar dimeric impurities.

Key parameters that are optimized during method development include:

Column Chemistry and Dimensions: A stationary phase with a C18 ligand is generally suitable. Columns with smaller particle sizes (e.g., 3 µm) can provide higher efficiency.

Mobile Phase Composition: The choice of organic solvent and the pH of the aqueous phase are critical for achieving the desired selectivity and retention.

Gradient Profile: A well-designed gradient ensures that all impurities are eluted with good peak shape and resolution from the main peak and each other.

Flow Rate and Column Temperature: These parameters are adjusted to optimize analysis time and resolution.

Detection Wavelength: UV detection is commonly used, and the wavelength is selected to maximize the response for both the API and its impurities.

Table 1: Illustrative HPLC Method Parameters for Treprostinil and Impurity Analysis | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 3.5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 30 | | | 20 | 80 | | | 25 | 80 | | | 26 | 30 | | | 30 | 30 | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Detection | UV at 225 nm | | Injection Vol. | 10 µL |

This table presents a hypothetical HPLC method based on common practices for the analysis of related substances in pharmaceuticals.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which provides a significant increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC. For the analysis of complex impurity profiles, such as those that may contain the this compound, UPLC can offer superior separation of closely eluting peaks.

The principles of method development for UPLC are similar to those for HPLC, but with consideration for the higher pressures and smaller column volumes. The enhanced resolution of UPLC can be particularly advantageous for baseline separating isomeric impurities and achieving lower limits of detection and quantification, which is critical for controlling trace-level impurities.

To obtain a sufficient quantity of pure this compound for structural elucidation and for use as a reference standard, preparative chromatography is employed. This technique uses larger columns and higher flow rates than analytical HPLC to isolate specific compounds from a mixture.

The method developed for analytical HPLC is typically scaled up for preparative chromatography. This involves adjusting the column dimensions, flow rate, and sample loading to maximize throughput while maintaining the required purity of the isolated fraction. The collected fractions containing the dimer are then concentrated to yield the purified compound. The purity of the isolated material is subsequently confirmed using analytical HPLC.

Spectroscopic Techniques for Structural Elucidation

Once isolated, the definitive identification and structural confirmation of this compound are achieved through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. A full suite of NMR experiments is necessary to unambiguously determine the connectivity and stereochemistry of the this compound.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of the dimer would be expected to be more complex than that of the Treprostinil monomer, with overlapping signals that may require 2D NMR for full assignment.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts provide information about the functional groups present.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between protons and carbons. These experiments are crucial for confirming the ester linkage between the two Treprostinil moieties and identifying the specific hydroxyl group involved in the esterification.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (Ester) | 170-175 |

| Aromatic Carbons | 110-160 |

| Carbons attached to Oxygen | 60-80 |

This table provides estimated chemical shift ranges based on the known structure of Treprostinil and general principles of NMR spectroscopy.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.

For this compound, with a molecular formula of C₄₆H₆₆O₉, the expected monoisotopic mass would be approximately 762.47 g/mol . Electrospray ionization (ESI) is a common technique for ionizing such molecules.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. The resulting fragment ions provide valuable information about the structure of the molecule. For the dimer, characteristic fragmentation patterns would be expected, such as the loss of one Treprostinil monomer or cleavage at the ester bond.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₄₆H₆₆O₉ |

| Monoisotopic Mass | ~762.47 g/mol |

| Major Fragment Ions (MS/MS) | Loss of a Treprostinil monomer (C₂₃H₃₄O₅), cleavage of the ester linkage. |

This table is based on the known molecular formula and expected fragmentation behavior of an ester dimer.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. The analysis of this compound would reveal characteristic absorption bands corresponding to its distinct structural features, which include hydroxyl, carboxylic acid, and the newly formed ester linkage.

Based on the structure, the FTIR spectrum of this dimer would be expected to exhibit key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibrations of the hydroxyl and carboxylic acid groups. The presence of the ester functional group, which links the two Treprostinil molecules, would be confirmed by a strong C=O stretching band, typically appearing in the 1735-1750 cm⁻¹ region. This would be in addition to the C=O stretching of the carboxylic acid group, which usually appears around 1700-1725 cm⁻¹. The spectrum would also show C-O stretching vibrations for the ester, ether, and alcohol groups in the 1000-1300 cm⁻¹ range, and C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Alcohol, Carboxylic Acid) | 3200-3500 | Stretching (Broad) |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Ester) | 1735-1750 | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

Thermogravimetric Analysis (TGA) for Compositional Purity Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would provide valuable information about its thermal stability and compositional purity.

Table 2: Illustrative TGA Data for a High-Purity Pharmaceutical Compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25-150 | < 0.5% | Loss of volatile impurities/adsorbed water |

| 150-300 | 0.5 - 2.0% | Onset of thermal decomposition |

| 300-500 | 95 - 98% | Major thermal decomposition of the compound |

Chiral Analysis for Stereoisomeric Purity

Treprostinil is a chiral molecule with multiple stereocenters, making the control of its stereoisomeric purity critical. Consequently, its dimer, this compound, will also possess multiple chiral centers. Chiral analysis is essential to determine the stereoisomeric purity of the compound and to identify and quantify any diastereomers or enantiomers that may be present.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for separating stereoisomers. The choice of the chiral column and the mobile phase is crucial for achieving optimal separation. For a complex molecule like this Treprostinil dimer, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would likely be employed. The mobile phase would typically consist of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), with the exact ratio optimized to achieve the best resolution between the different stereoisomers.

The retention times of the different stereoisomers would be determined, and the peak areas would be used to calculate the percentage of each isomer present, thus establishing the stereoisomeric purity of the sample.

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiral Polysaccharide-based (e.g., Chiralpak IA, IB, or IC) |

| Mobile Phase | n-Hexane:Isopropanol (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210 nm) |

Chemical Stability and Degradation Kinetics of Treprostinil 2 Yl Treprostinilate Ester

Hydrolytic Stability of the Ester Linkage under Varied pH Conditions

The hydrolytic stability of the ester linkage in Treprostinil-2-yl Treprostinilate Ester is a critical parameter, as hydrolysis is a common degradation pathway for ester-containing compounds, leading to the formation of treprostinil (B120252). This process is highly dependent on the pH of the environment.

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the ester oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. This makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a tetrahedral intermediate, which then collapses to yield treprostinil and a protonated treprostinil molecule. The rate of acid-catalyzed hydrolysis is typically proportional to the concentration of hydronium ions. Forced degradation studies on treprostinil itself have shown significant degradation under acidic conditions acs.org. It is therefore expected that the ester dimer would also be labile in acidic media.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions (pH > 7), the ester undergoes saponification. The hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon of the ester. This is generally a faster and irreversible process compared to acid-catalyzed hydrolysis. The reaction proceeds via a tetrahedral intermediate, which then eliminates the treprostilinate alkoxide, forming a carboxylic acid (which is deprotonated at high pH) and a molecule of treprostinil. Studies on treprostinil indicate greater stability under basic conditions, which is advantageous for its formulation as a sodium salt fda.gov. However, the ester linkage in the dimer would still be susceptible to base-catalyzed hydrolysis over time. The kinetics of alkaline hydrolysis of esters are known to typically follow second-order kinetics chemrxiv.org.

Neutral pH: At neutral pH, the hydrolysis of the ester can still occur, albeit at a slower rate compared to acidic or basic conditions. The reaction is primarily driven by the nucleophilic attack of water. The stability of treprostinil sodium solutions has been demonstrated to be acceptable within a pH range of 6.0 to 7.2 researchgate.net.

The hydrolytic degradation of this compound can be summarized in the following table:

| pH Condition | Predominant Mechanism | Expected Rate of Degradation | Primary Degradation Products |

| Acidic (pH < 7) | Acid-catalyzed hydrolysis | Moderate to High | Treprostinil |

| Neutral (pH ~7) | Uncatalyzed hydrolysis | Low | Treprostinil |

| Alkaline (pH > 7) | Base-catalyzed hydrolysis (Saponification) | High | Treprostinil (as carboxylate salt) |

Thermal Degradation Pathways and Reaction Products

Thermal stability is a critical factor for the handling, storage, and manufacturing of pharmaceutical compounds. For this compound, elevated temperatures can induce several degradation pathways.

Anhydrous treprostinil is known to be unstable at room temperature, with the formation of dimers observed upon standing, a process that is accelerated at higher temperatures google.com. Specifically, heating treprostinil solid above 50°C leads to the formation of two dimer impurities google.com. This suggests that the formation of this compound could be a result of thermal stress on treprostinil. Conversely, the dimer itself is expected to be susceptible to thermal decomposition.

Potential thermal degradation pathways for the ester dimer include:

Hydrolysis: If moisture is present, elevated temperatures will accelerate the rate of hydrolysis of the ester linkage, as described in the previous section.

Pyrolysis: In the absence of water, at sufficiently high temperatures, the molecule can undergo pyrolysis, leading to fragmentation of the carbon skeleton. This could involve decarboxylation or cleavage of other bonds within the treprostinil moieties.

Reversion to Monomer: The thermal decomposition of dimer ions can lead to the formation of the monomer ion osu.edu. It is plausible that this compound could revert to treprostinil monomers upon heating, potentially through a retro-esterification reaction, although this would likely require specific conditions.

A study on a different treprostinil ester prodrug, treprostinil palmitil, showed that it undergoes transesterification in the presence of alcohols at elevated temperatures (40°C), forming treprostinil ethyl or isopropyl esters nih.govresearchgate.net. This highlights the reactivity of the ester linkage at elevated temperatures.

The expected thermal degradation products of this compound are summarized below:

| Degradation Pathway | Conditions | Potential Reaction Products |

| Accelerated Hydrolysis | Presence of moisture, elevated temperature | Treprostinil |

| Pyrolysis | High temperature, anhydrous conditions | Various fragmentation products |

| Dimer Dissociation | Elevated temperature | Treprostinil |

Photochemical Stability and Light-Induced Transformations

Many pharmaceutical compounds are susceptible to degradation upon exposure to light, particularly in the ultraviolet (UV) range. Forced degradation studies have demonstrated that treprostinil is photosensitive fda.gov. It is therefore highly probable that this compound also exhibits photochemical instability.

The absorption of photons can excite the molecule to a higher energy state, leading to a variety of chemical reactions. Potential photochemical degradation pathways for the ester dimer include:

Photo-hydrolysis: The energy from light can facilitate the hydrolysis of the ester bond, especially in the presence of water.

Photodecarboxylation: The carboxylic acid moiety could undergo decarboxylation upon UV irradiation.

Photo-oxidation: In the presence of oxygen, light can promote the formation of reactive oxygen species (ROS) that can then oxidize the molecule.

Isomerization: Light can induce isomerization at various chiral centers or double bonds within the treprostinil structure.

Given the photosensitivity of the parent compound, it is crucial to protect this compound from light during storage and handling to prevent the formation of photodegradation products.

Oxidative Degradation Mechanisms

Oxidative degradation can be a significant pathway for the decomposition of pharmaceutical molecules. This can occur through auto-oxidation in the presence of atmospheric oxygen or be initiated by oxidizing agents, such as peroxides. The treprostinil molecule contains several sites that could be susceptible to oxidation, including the secondary alcohol groups and the allylic positions.

Potential oxidative degradation mechanisms for this compound include:

Oxidation of Secondary Alcohols: The secondary hydroxyl groups on the treprostinil moieties can be oxidized to ketones.

Peroxide Formation: The ether linkage and other susceptible positions could react with oxygen to form hydroperoxides, which can then decompose into other degradation products.

Epoxidation: The double bond within the molecular structure could undergo epoxidation.

Forced degradation studies on treprostinil often include oxidative stress conditions (e.g., using hydrogen peroxide) to identify potential oxidative degradation products heritageresearchjournal.com. While specific data for the dimer ester is not available, the presence of multiple susceptible functional groups suggests that it would be prone to oxidative degradation.

Kinetic Models for Dimer Decomposition and Formation Reversibility

Developing kinetic models for the decomposition of this compound is essential for predicting its shelf-life and understanding its stability profile under different conditions.

Decomposition Kinetics: The primary decomposition pathway is likely the hydrolysis of the ester linkage. The rate of this reaction can be modeled using pseudo-first-order kinetics if the concentration of one reactant (e.g., water or hydroxide ions) is in large excess and remains effectively constant throughout the reaction chemrxiv.org. The rate equation would be:

Rate = kobs[Dimer]

where kobs is the observed pseudo-first-order rate constant. The value of kobs would be dependent on pH and temperature. The Arrhenius equation can be used to model the temperature dependence of the rate constant.

Formation Reversibility: The formation of the dimer from treprostinil is an esterification reaction, which is a reversible process. The equilibrium between the dimer and the monomer can be described by an equilibrium constant (Keq):

2 Treprostinil ⇌ this compound + H2O

The position of this equilibrium will depend on factors such as temperature, pH, and the concentration of water. In aqueous solutions, the equilibrium is likely to favor the hydrolysis of the dimer (i.e., formation of treprostinil). The formation of the dimer is more likely to occur under conditions where water is removed, such as during the drying of treprostinil at elevated temperatures google.com. A kinetic model for the reversible reaction would need to account for both the forward (esterification) and reverse (hydrolysis) reaction rates.

Computational and Theoretical Chemical Studies of Treprostinil 2 Yl Treprostinilate Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and reactivity of molecules. These methods, which are based on the principles of quantum mechanics, can be used to determine a wide range of molecular properties. For a molecule like Treprostinil-2-yl Treprostinilate Ester, such calculations would be invaluable in understanding its fundamental chemical nature.

The primary goal of these calculations is to solve the Schrödinger equation for the molecule, which yields the electronic wavefunction and energy. From these, various properties can be derived, including the molecular orbital energies, electron density distribution, and electrostatic potential. The distribution of electron density, for instance, can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its reactivity in chemical reactions.

A study on the parent compound, Treprostinil (B120252), using the semi-empirical quantum method Parametric Method 3 (PM3), provides an example of the type of information that can be obtained. ijrrr.com This study characterized the structure and electronic properties of Treprostinil, calculating its heat of formation and mapping its electrostatic potential. ijrrr.com The electrostatic potential map highlighted the nucleophilic and electrophilic regions of the molecule, suggesting potential sites for chemical interactions. ijrrr.com

A similar approach for this compound would involve geometry optimization to find the most stable three-dimensional structure, followed by the calculation of its electronic properties. The results would be instrumental in predicting its stability, reactivity, and potential interactions with biological targets.

Table 1: Illustrative Data from a Quantum Chemical Calculation for Treprostinil This table is based on a study of the parent compound, Treprostinil, and is provided for illustrative purposes.

| Property | Value |

| Method | Semi-empirical PM3 |

| Heat of Formation | -57.388 Kcal/mol |

| HOMO Energy | Not specified in abstract |

| LUMO Energy | Not specified in abstract |

| Key Nucleophilic Regions | Oxygen and carbon atoms of the aromatic ring |

| Key Electrophilic Regions | Carbon and hydrogen atoms |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a flexible molecule such as this compound, MD simulations can provide a detailed picture of its conformational landscape, revealing the different shapes the molecule can adopt and the relative energies of these conformations.

The simulation works by solving Newton's equations of motion for a system of atoms and molecules, taking into account the forces between them. This generates a trajectory of the molecule's motion, from which a wealth of information can be extracted. By analyzing this trajectory, researchers can identify the most stable conformations, the energy barriers between them, and how the molecule's shape changes in different environments, such as in a solvent or near a biological membrane.

Understanding the conformational flexibility of this compound is crucial, as the molecule's shape can significantly influence its biological activity. The ability to adopt a specific conformation is often a prerequisite for binding to a biological target. MD simulations could predict the preferred conformations of the molecule in a physiological environment, providing insights that could guide the design of more effective therapeutic agents.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation This table illustrates the type of data that could be generated from an MD simulation of this compound.

| Parameter | Description |

| Simulation Time | Nanoseconds to microseconds |

| Predominant Conformations | Identified clusters of similar structures |

| Dihedral Angle Distributions | Probability of specific bond rotations |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule |

| Solvent Accessible Surface Area (SASA) | Exposure of the molecule to the solvent |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational chemistry methods can be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are highly valuable for the characterization of new compounds and for the interpretation of experimental spectra.

The prediction of NMR and IR spectra is typically done using quantum chemical calculations, often at a higher level of theory than that used for simple geometry optimization. For NMR predictions, the magnetic shielding of each nucleus is calculated, which can then be converted into a chemical shift. For IR predictions, the vibrational frequencies and their corresponding intensities are calculated.

For this compound, the theoretical prediction of its NMR and IR spectra would be a powerful tool for its structural confirmation. By comparing the predicted spectra with experimental data, researchers could verify the chemical structure of the synthesized molecule. Furthermore, any discrepancies between the predicted and experimental spectra could provide clues about the molecule's conformation or its interactions with its environment.

Table 3: Illustrative Data for Predicted Spectroscopic Properties This table illustrates the type of data that could be generated from a theoretical prediction of spectroscopic properties for this compound.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Chemical shifts (ppm) for each proton |

| ¹³C NMR | Chemical shifts (ppm) for each carbon |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) and intensities |

Structure-Property Relationship Analysis from a Theoretical Perspective

The ultimate goal of many computational chemistry studies is to establish a clear relationship between the structure of a molecule and its properties. This is known as a structure-property relationship (SPR) analysis. By understanding how changes in a molecule's structure affect its properties, researchers can design new molecules with desired characteristics.

From a theoretical perspective, an SPR analysis of this compound would involve a systematic investigation of how modifications to its chemical structure influence its calculated properties. For example, researchers could study how changes to the ester group or other parts of the molecule affect its electronic structure, conformational flexibility, and predicted spectroscopic properties.

The insights gained from such an analysis would be invaluable for the rational design of new Treprostinil derivatives. By correlating specific structural features with desired properties, such as improved stability or enhanced biological activity, computational chemists can guide the synthesis of new compounds with optimized therapeutic potential. This theoretical approach can significantly accelerate the drug discovery process by reducing the need for extensive and time-consuming experimental work.

Role in Pharmaceutical Impurity Profiling and Chemical Quality Control

Treprostinil-2-yl Treprostinilate Ester as a Critical Process-Related Impurity

This compound is a dimeric impurity formed during the synthesis of Treprostinil (B120252). It is classified as a process-related impurity because its formation is directly linked to the manufacturing process. The structure of this impurity consists of two Treprostinil molecules linked by an ester bond.

The formation of this dimer is an esterification reaction where the carboxylic acid group of one Treprostinil molecule reacts with one of the hydroxyl groups on another Treprostinil molecule. This reaction can be promoted by certain conditions during synthesis and purification. For instance, high concentrations of Treprostinil, particularly in a gummy or solid state, and the application of heat during dissolution in solvents can facilitate the formation of this dimeric impurity. A patent related to the purification of Treprostinil highlights that steps involving the concentration and drying of the product to a gummy solid, as well as the subsequent heating for dissolution, are particularly susceptible to the generation of Treprostinil dimers. epo.org

The presence of this compound and other impurities can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory agencies require strict control over the levels of such impurities.

Development and Validation of Analytical Methods for Impurity Detection and Quantification

To ensure the purity of Treprostinil, robust analytical methods are essential for the detection and quantification of impurities like this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques employed for this purpose. wjpsonline.com

While specific validated methods for the quantification of this compound are often proprietary, the scientific literature describes various validated HPLC and LC-MS/MS methods for the analysis of Treprostinil and its related substances. These methods are developed to be specific, accurate, precise, and linear over a range of concentrations.

A typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Treprostinil and its impurities would involve the following:

| Parameter | Example Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a specific wavelength (e.g., 223 nm) |

| Temperature | Controlled, often around 25-30°C |

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

For instance, a developed RP-HPLC method for Treprostinil showed linearity in the range of 10-60 μg/mL with a correlation coefficient of 0.9995. The LOD and LOQ were found to be 0.691 μg/mL and 2.093 μg/mL, respectively. researchgate.net While this method was for the active pharmaceutical ingredient (API), similar principles are applied to develop and validate methods for its specific impurities.

Reference Standard Applications in Chemical Synthesis and Purity Assessment

A well-characterized reference standard of this compound is indispensable for the accurate and reliable quality control of Treprostinil. nih.govsynzeal.com These reference standards are highly purified samples of the impurity with a known purity and are used for several critical applications:

Identification: The reference standard is used to confirm the identity of the impurity peak in a chromatogram by comparing its retention time with that of the peak in the sample of the drug substance.

Quantification: It is used to prepare calibration curves or as a single-point standard to accurately determine the concentration of the impurity in the drug substance. This allows for the verification that the impurity level is within the acceptable limits set by regulatory authorities.

Method Validation: The reference standard is crucial for validating the analytical method to ensure it is suitable for its intended purpose. It is used to assess parameters like specificity, linearity, accuracy, and precision for the impurity.

System Suitability Testing: Before running a sequence of samples, the reference standard is used to check that the chromatographic system is performing adequately.

The availability of a this compound reference standard is essential for pharmaceutical manufacturers to comply with regulatory requirements for impurity profiling and to ensure the consistency and quality of each batch of the drug substance. synzeal.com

常见问题

Q. How can researchers avoid bias in data interpretation during exploratory studies?

- Methodological Answer :

- Implement blinding protocols during data collection/analysis and use pre-registered hypotheses to limit HARKing (Hypothesizing After Results are Known). Employ third-party statistical review to verify conclusions .

- Acknowledge funding sources and potential conflicts of interest in the "Author Declarations" section to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。